Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]-
Description
Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]- is a chemical compound with a complex structure that includes a formamide group attached to a substituted phenyl ring
Properties
CAS No. |
60287-94-7 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-(2-benzyl-6-methylphenyl)formamide |
InChI |
InChI=1S/C15H15NO/c1-12-6-5-9-14(15(12)16-11-17)10-13-7-3-2-4-8-13/h2-9,11H,10H2,1H3,(H,16,17) |
InChI Key |
MWQOBMCROMGAEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]- typically involves the reaction of 2-methyl-6-(phenylmethyl)aniline with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the formamide group.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the formamide group to an amine.
Substitution: This reaction involves the replacement of one functional group with another, which can occur at the phenyl ring or the formamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may yield amines.
Scientific Research Applications
Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Formamide, N-methyl-N-phenyl-: Similar structure but with a methyl group instead of the substituted phenyl ring.
Formamide, N-phenyl-: Lacks the methyl and phenylmethyl substituents.
Uniqueness
Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]- is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
